

Aminoguanidine Sulfate: Application Notes and Protocols for Studying Neuroinflammation

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Compound of Interest

Compound Name: Aminoguanidine sulfate

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Introduction

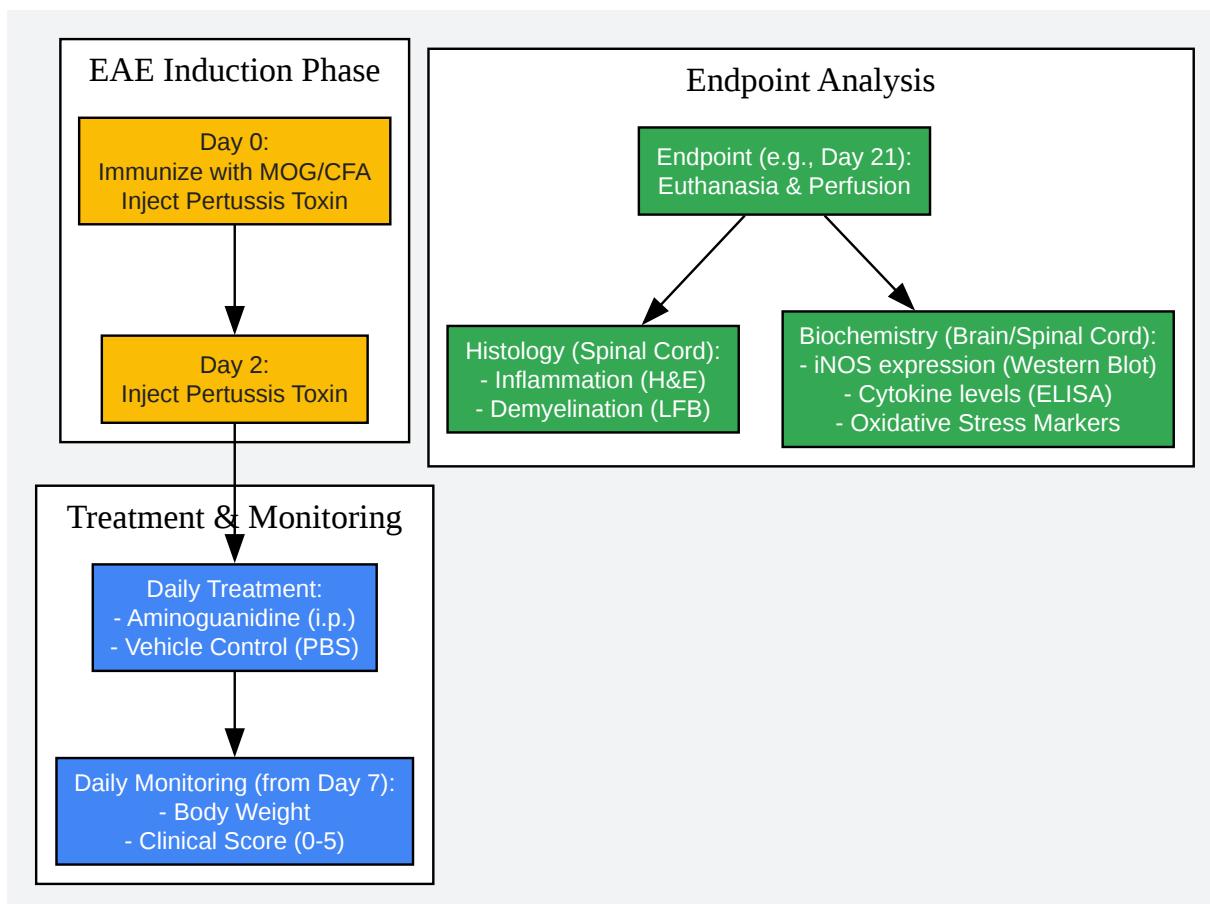
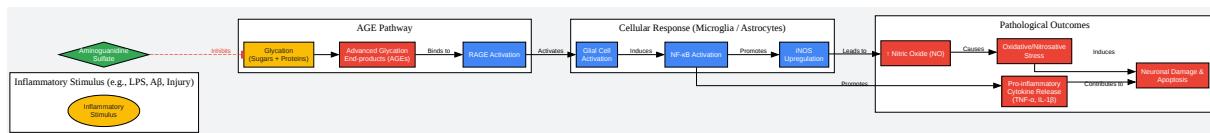
Aminoguanidine sulfate is a small molecule compound investigated for its therapeutic potential in various conditions characterized by inflammation and oxidative stress. In the context of neuroscience, it has garnered significant attention as a tool to study and modulate neuroinflammatory processes. Its primary mechanisms of action involve the inhibition of inducible nitric oxide synthase (iNOS) and the prevention of advanced glycation end-product (AGE) formation, both of which are key contributors to neuronal damage in a range of neurological disorders. These application notes provide an overview of the use of **aminoguanidine sulfate** in neuroinflammation research, including its mechanisms, applications in various disease models, and detailed experimental protocols.

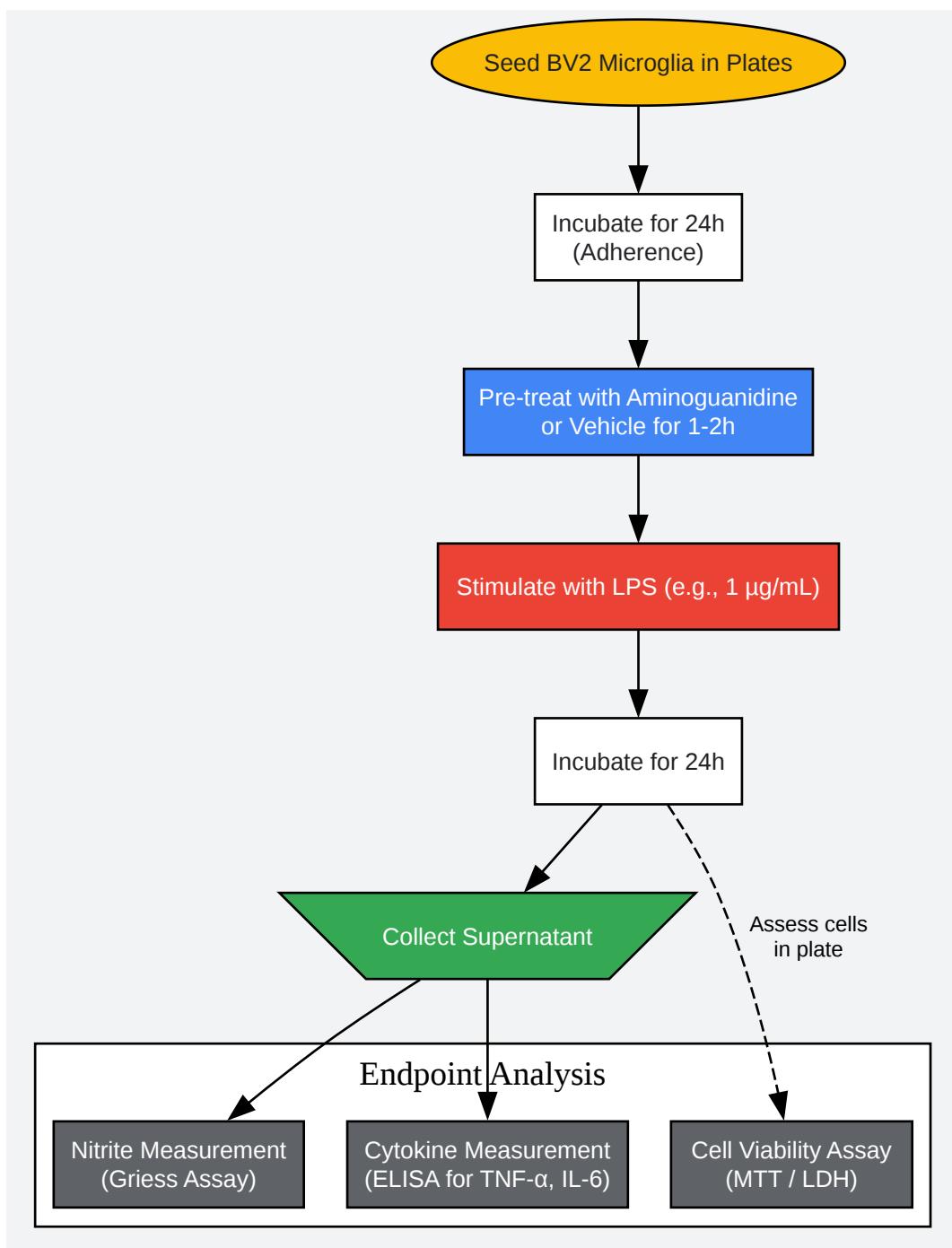
Mechanism of Action

Aminoguanidine sulfate mitigates neuroinflammation through two principal pathways:

- Inhibition of Inducible Nitric Oxide Synthase (iNOS): In response to inflammatory stimuli, glial cells (microglia and astrocytes) upregulate iNOS, leading to a surge in nitric oxide (NO) production.^{[1][2]} While NO is an important signaling molecule, excessive levels produced by iNOS are cytotoxic, leading to oxidative stress, neuronal damage, and potentiation of the inflammatory cascade.^[3] Aminoguanidine acts as a selective inhibitor of iNOS, thereby reducing the production of excess NO and its damaging downstream effects.^{[4][5]}

- Inhibition of Advanced Glycation End-product (AGE) Formation: AGEs are harmful compounds formed when sugars react with proteins or lipids.[6][7] This process, known as glycation, is accelerated in hyperglycemic conditions but also occurs during normal aging and chronic inflammation.[8] AGEs can trigger inflammatory responses by binding to their receptor (RAGE) on microglia and other cells, perpetuating a cycle of inflammation and cellular stress.[6] Aminoguanidine traps reactive carbonyl compounds, thus inhibiting the formation of AGEs.[7][8]



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